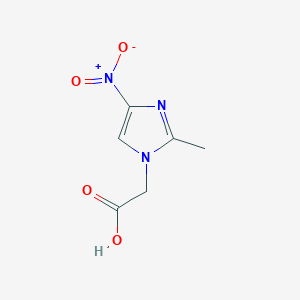

(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

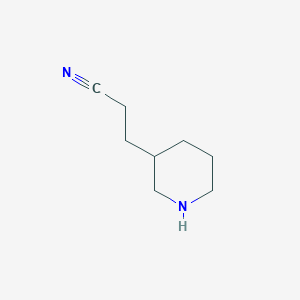

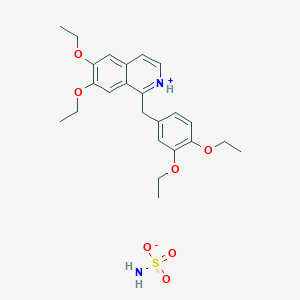

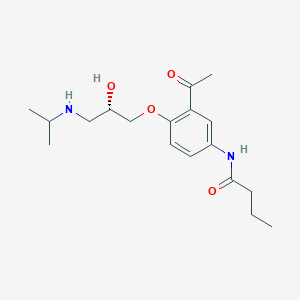

“(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied. Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products .Molecular Structure Analysis

The molecular formula of “(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid” is C6H7N3O4 . It contains an imidazole ring, which is a five-membered heterocyclic ring with two non-adjacent nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid” include a molecular weight of 185.14 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Proteomics Research

2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid: is utilized in proteomics research due to its biochemical properties . Proteomics, the large-scale study of proteins, benefits from this compound’s ability to interact with protein structures, potentially affecting protein expression and modification. This can help in identifying new drug targets and understanding disease mechanisms.

Chemical Synthesis

This compound serves as a building block in chemical synthesis . Its reactive functional groups make it a versatile precursor for synthesizing various organic molecules. Researchers can modify the imidazole ring or the acetic acid moiety to create new compounds with potential therapeutic applications.

Material Science

In material science, 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid can be used to modify surface properties of materials . By attaching this compound to polymers or coatings, scientists can alter the material’s interaction with its environment, which is crucial for developing advanced materials with specific characteristics.

Analytical Chemistry

Analytical chemists may employ this compound as a standard or reagent in chromatographic techniques . Its distinct chemical structure allows it to serve as a reference point for identifying and quantifying similar compounds in complex mixtures.

Pharmacology

The imidazole ring present in 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid is a common motif in pharmacologically active molecules . This makes it a valuable scaffold for drug development, particularly in the design of molecules that target enzymes or receptors in the human body.

Toxicology

In toxicological studies, this compound could be used to assess the metabolic pathways and potential toxicity of nitro-imidazole derivatives . Understanding how these compounds are metabolized and their effects on biological systems is essential for evaluating their safety as pharmaceuticals.

Zukünftige Richtungen

Imidazole and its derivatives have a broad range of chemical and biological properties, making them important in the development of new drugs . Therefore, the future directions for “(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid” and similar compounds likely involve further exploration of their potential applications in drug development .

Wirkmechanismus

Target of Action

For instance, they have been reported to exhibit antimicrobial, antiviral, and anti-inflammatory activities

Mode of Action

Imidazole derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities . The nitro group in the compound may undergo reduction, which is a common mechanism of action for nitroimidazole antibiotics .

Biochemical Pathways

Imidazole derivatives have been reported to interfere with various biochemical pathways, including those involved in bacterial and viral replication, inflammation, and other cellular processes .

Pharmacokinetics

Imidazole derivatives are generally known for their good absorption and distribution profiles due to their lipophilic nature . The presence of the acetic acid moiety may further enhance its absorption due to increased solubility.

Result of Action

Given the broad range of activities exhibited by imidazole derivatives, it’s plausible that this compound may exert a variety of effects at the molecular and cellular levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid. For instance, the pH can affect the ionization state of the compound, potentially influencing its absorption and distribution .

Eigenschaften

IUPAC Name |

2-(2-methyl-4-nitroimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-4-7-5(9(12)13)2-8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTLZGISRLBDJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1CC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167354 |

Source

|

| Record name | Imidazole-1-acetic acid, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid | |

CAS RN |

16230-87-8 |

Source

|

| Record name | Imidazole-1-acetic acid, 2-methyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016230878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole-1-acetic acid, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester](/img/structure/B107132.png)